molecular formula C26H54 B3055724 2,6,10,14,18-PENTAMETHYLHENEICOSANE CAS No. 66519-77-5

2,6,10,14,18-PENTAMETHYLHENEICOSANE

Cat. No.: B3055724
CAS No.: 66519-77-5
M. Wt: 366.7 g/mol
InChI Key: KRYOQEAJTHSPKQ-UHFFFAOYSA-N
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Description

2,6,10,14,18-Pentamethyleicosane (CAS: 51794-16-2) is a branched alkane with the molecular formula C₂₅H₅₂ and a molecular weight of 352.69 g/mol . Its structure features a 20-carbon backbone (eicosane) substituted with five methyl groups at positions 2, 6, 10, 14, and 18. This branching pattern distinguishes it from linear alkanes and imparts unique physicochemical properties, such as lower melting/boiling points compared to straight-chain counterparts due to reduced van der Waals interactions . The compound has been identified in plant-derived extracts, notably in traditional Chinese medicine formulations like Wenshen Huatan Quyu Decotion and Zuogui Wan, where it is hypothesized to contribute to pharmacological activities such as anti-inflammatory effects .

Properties

IUPAC Name

2,6,10,14,18-pentamethylhenicosane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54/c1-8-13-23(4)16-10-17-25(6)20-12-21-26(7)19-11-18-24(5)15-9-14-22(2)3/h22-26H,8-21H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYOQEAJTHSPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423845
Record name Heneicosane, 2,6,10,14,18-pentamethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66519-77-5
Record name Heneicosane, 2,6,10,14,18-pentamethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6,10,14,18-PENTAMETHYLHENEICOSANE can be synthesized through various chemical reactions, including rearrangement reactions and alkylation reactions under acidic or basic catalysis . In laboratory settings, it is often prepared by the alkylation of smaller hydrocarbons using methylating agents.

Industrial Production Methods: Industrial production of 2,6,10,14,18-PENTAMETHYLHENEICOSANE typically involves the catalytic alkylation of long-chain hydrocarbons. This process is optimized to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2,6,10,14,18-PENTAMETHYLHENEICOSANE is primarily based on its hydrophobic nature. It interacts with other hydrophobic molecules and surfaces, forming stable, protective layers. This property is exploited in its use as a lubricant and protective agent .

Comparison with Similar Compounds

2,6,10,14-Tetramethylpentadecane (Pristane)

  • Molecular Formula : C₁₉H₄₀
  • Molecular Weight : 268.52 g/mol .
  • Structure : A 15-carbon chain (pentadecane) with four methyl groups at positions 2, 6, 10, and 13.
  • Properties: Lower molecular weight and shorter chain length compared to pentamethyleicosane. Higher volatility (boiling point ~296°C) due to reduced chain length . Applications: Used as a biological marker in immunology (e.g., inducing arthritis in murine models) and in organic synthesis .

2,6,10,14,18-Pentamethylicosa-2,6,10,14,18-pentaene

  • Molecular Formula : C₂₅H₄₀ (unsaturated analogue) .
  • Structure : Similar backbone to pentamethyleicosane but with five conjugated double bonds replacing single bonds.
  • Properties :
    • Unsaturation increases reactivity (e.g., susceptibility to oxidation) and alters electronic properties.
    • Demonstrated bioactivity: Molecular docking studies suggest interactions with inflammatory markers (TNF-α, COX-2) with docking energies comparable to diclofenac, a standard anti-inflammatory drug .
  • Key Differences :
    • The unsaturated variant exhibits stronger binding to proteins due to π-π interactions, whereas the saturated pentamethyleicosane may prioritize lipid solubility .

2,6,10,15,19-Pentamethyleicosane

  • Molecular Formula : C₂₅H₅₂ (positional isomer) .
  • Structure : Methyl groups at positions 2, 6, 10, 15, and 19 instead of 2, 6, 10, 14, 18.
  • Properties :
    • Altered branching pattern affects crystallinity and solubility. For instance, the 15,19-methyl placement may reduce steric hindrance compared to 14,18-substitution .
  • Key Differences :
    • Positional isomerism influences melting points and phase behavior, critical in material science applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Structure Type Key Applications/Bioactivity
2,6,10,14,18-Pentamethyleicosane C₂₅H₅₂ 352.69 Branched alkane Traditional medicine, anti-inflammatory
2,6,10,14-Tetramethylpentadecane C₁₉H₄₀ 268.52 Branched alkane Immunology, organic synthesis
2,6,10,14,18-Pentamethylicosa-pentaene C₂₅H₄₀ 340.58 Unsaturated alkene Anti-inflammatory (TNF-α inhibition)
2,6,10,15,19-Pentamethyleicosane C₂₅H₅₂ 352.69 Positional isomer Material science

Biological Activity

2,6,10,14,18-Pentamethylheneicosane (CAS Number: 66519-77-5) is a long-chain alkane with the molecular formula C26H54 and a molecular weight of 366.707 g/mol. While research on its biological activity is limited, it is essential to explore its potential effects in various biological contexts. This article synthesizes available data on the biological activity of 2,6,10,14,18-pentamethylheneicosane, including its chemical properties, potential applications, and relevant case studies.

  • Molecular Formula: C26H54
  • Molecular Weight: 366.707 g/mol
  • LogP: 9.668 (indicating high lipophilicity)
  • Density and Boiling Point: Not available

Biological Activity Overview

The biological activity of long-chain alkanes like 2,6,10,14,18-pentamethylheneicosane can be inferred from studies on related compounds. Alkanes are generally known for their low reactivity; however, specific branched alkanes have shown potential biological effects.

Antimicrobial Properties

Research has indicated that certain long-chain alkanes possess antimicrobial properties. For instance:

  • Eicosane (C20H42) has been reported to exhibit antifungal activity .
  • Hexadecane and other similar compounds have shown antioxidant and anti-inflammatory activities .

Although direct studies on 2,6,10,14,18-pentamethylheneicosane are sparse, its structural similarity to these compounds suggests potential antimicrobial properties that warrant further investigation.

Antioxidant Activity

In the context of antioxidant activity:

  • Long-chain hydrocarbons can interact with free radicals and may contribute to oxidative stress reduction.
  • Compounds such as octadecane have been noted for their antioxidant properties .

Case Studies and Research Findings

  • Study on Alkanes in Food Additives:
    A study evaluated the use of various alkanes as feed additives in livestock. The results indicated that certain alkanes could enhance growth performance and health parameters in sheep . While this study did not directly involve 2,6,10,14,18-pentamethylheneicosane, it highlights the potential benefits of similar compounds.
  • GC-MS Analysis of Plant Extracts:
    Gas chromatography-mass spectrometry (GC-MS) analyses have identified 2,6,10,14,18-pentamethylheneicosane as a component in various plant extracts. These extracts demonstrated significant biological activities such as antimicrobial and antioxidant effects . Such findings suggest that this compound may also contribute to these activities when present in natural products.

Comparative Table of Related Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
2,6,10,14,18-PentamethylheneicosaneC26H54366.707 g/molPotential antimicrobial/antioxidant
EicosaneC20H42282.485 g/molAntifungal
OctadecaneC18H38254.487 g/molAntioxidant
HexadecaneC16H34226.425 g/molAntioxidant/anti-inflammatory

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